3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole
Description
Significance of π-Conjugated Heterocycles in Contemporary Chemical Sciences
π-conjugated heterocycles are a class of organic compounds that have garnered substantial interest in contemporary chemical sciences due to their unique electronic and optical properties. These molecules, characterized by a cyclic structure containing atoms of at least two different elements and alternating single and double bonds, form the backbone of many advanced materials. Their delocalized π-electron systems are responsible for their ability to absorb and emit light, as well as to transport electrical charge.
The versatility of heterocyclic compounds is vast, with applications ranging from pharmaceuticals to organic electronics. rsc.org In the realm of materials science, they are integral components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to modify their chemical structure allows for the fine-tuning of their electronic properties, making them ideal candidates for creating materials with specific functionalities. The introduction of different heteroatoms and substituent groups can alter the energy levels of the molecular orbitals, influencing the material's color, fluorescence, and charge-carrying capabilities.
Evolution of Pyrrolo[3,2-b]pyrrole (B15495793) Chemistry: A Retrospective Analysis
The pyrrolo[3,2-b]pyrrole core, a fused bicyclic system of two pyrrole (B145914) rings, represents a significant scaffold in the design of new π-conjugated materials. While the parent compound has been known for some time, the field of pyrrolo[3,2-b]pyrrole chemistry has been particularly energized by the discovery of efficient synthetic routes to its derivatives.
A major breakthrough in this area was the development of multicomponent reactions that allow for the straightforward synthesis of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. researchgate.net This serendipitous discovery has opened up avenues for creating a wide array of derivatives with diverse substitution patterns. These synthetic advancements have been crucial in enabling the systematic study of the structure-property relationships of this class of compounds. Researchers can now readily introduce various functional groups to the pyrrolo[3,2-b]pyrrole core, thereby modulating its electronic and photophysical characteristics. This has led to the development of novel dyes and fluorescent materials with properties such as large Stokes shifts and strong solvatofluorochromism. researchgate.net
Rational Design Principles for 3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole and its Derivatives in Functional Materials
The design of functional organic materials often involves a delicate balance between desired electronic properties and practical considerations such as processability and stability. The compound this compound is a prime example of how rational design principles are applied to achieve these goals.
The introduction of tert-butyl groups at the 3 and 6 positions of the pyrrolo[3,2-b]pyrrole core is a deliberate strategy to influence the material's properties. These bulky substituents serve several key purposes. Firstly, they enhance the solubility of the compound in common organic solvents, which is a critical factor for solution-based processing of thin films for electronic devices. researchgate.net Secondly, the steric hindrance provided by the tert-butyl groups can prevent excessive intermolecular aggregation, which can otherwise lead to quenching of fluorescence in the solid state.
From a structural standpoint, the tert-butyl groups adopt a twisted conformation relative to the planar pyrrolo[3,2-b]pyrrole core. rsc.org This twisted arrangement is crucial as it minimizes electronic delocalization between the core and the substituents, thereby preserving the inherent aromaticity and electronic properties of the heterocyclic system. This allows the desirable electronic characteristics of the pyrrolopyrrole core to be maintained while benefiting from the improved physical properties imparted by the tert-butyl groups.
The synthesis of this compound can be achieved through various organic reactions, with multicomponent strategies offering an efficient route. The choice of synthetic methodology is critical in achieving high yields and purity, which are essential for the fabrication of high-performance electronic devices.
| Property | Description | Reference |
| Solubility | The tert-butyl groups increase the solubility in organic solvents, facilitating solution-based processing. | researchgate.net |
| Intermolecular Interactions | The steric bulk of the tert-butyl groups can be used to control the packing of the molecules in the solid state, influencing charge transport properties. | rsc.org |
| Electronic Properties | The twisted conformation of the tert-butyl groups helps to preserve the electronic properties of the π-conjugated pyrrolo[3,2-b]pyrrole core. | rsc.org |
The rational design of this compound and its derivatives is a testament to the sophisticated level of molecular engineering employed in modern materials science. By carefully selecting substituent groups, chemists can create materials with a predefined set of properties, paving the way for their application in a new generation of organic electronic devices.
Structure
3D Structure
Properties
CAS No. |
115271-20-0 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3,6-ditert-butylpyrrolo[3,2-b]pyrrole |
InChI |
InChI=1S/C14H20N2/c1-13(2,3)9-7-15-12-10(14(4,5)6)8-16-11(9)12/h7-8H,1-6H3 |
InChI Key |
UGFUMMVVTKOIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C2C1=NC=C2C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 3,6 Di Tert Butylpyrrolo 3,2 B Pyrrole
Regioselective Synthesis of the Pyrrolo[3,2-b]pyrrole (B15495793) Core
The construction of the pyrrolo[3,2-b]pyrrole nucleus is predominantly achieved through multicomponent reactions, which allow for the efficient assembly of complex molecules from simple precursors in a single step. bohrium.comsemanticscholar.org The use of Lewis acid catalysts has been pivotal in improving the efficiency and scope of these transformations.
Fe(III)-Catalyzed Cycloaddition Protocols for Pyrrolo[3,2-b]pyrrole Formation
Iron(III) catalysis has emerged as a powerful tool for the synthesis of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. researchgate.net The multicomponent reaction involving primary aromatic amines, aromatic aldehydes, and biacetyl, when catalyzed by iron(III) perchlorate (B79767), yields the desired tetraaryl derivatives in yields up to 77%. rsc.org This method has expanded the synthetic scope, enabling the use of 5-membered heterocyclic aldehydes (e.g., furan, thiophene (B33073), thiazole) and sterically hindered anilines for the first time. rsc.orgacs.org Optimized conditions involve a two-step process in a toluene/acetic acid solvent mixture, which has proven effective for producing a wide array of derivatives. acs.org
Research has shown that while various metal salts can facilitate this reaction, iron salts are the most efficient catalysts. researchgate.net The use of iron(III) perchlorate not only catalyzes the reaction but also promotes the final oxidation step, which is crucial for the formation of the aromatic tetraaryl-pyrrolo[3,2-b]pyrrole (TAPP) structure. researchgate.net
| Catalyst | Reactants | Solvent | Temperature | Yield (%) | Reference |
| Fe(ClO₄)₃·H₂O | Aromatic Amines, Aromatic Aldehydes, Biacetyl | Toluene/AcOH (1:1) | 50°C | 6-77 | rsc.org, acs.org |
| Fe(ClO₄)₃·H₂O | 1-Aminonaphthalene, Benzaldehyde (B42025), Biacetyl | Toluene/AcOH (1:1) | 50°C | High | rsc.org |
| Fe(ClO₄)₃·H₂O | Anilines, 5-Membered Heterocyclic Aldehydes, Biacetyl | Toluene/AcOH (1:1) | 50°C | Moderate to High | rsc.org |
Multicomponent Condensation Reactions for Tetraaryl-pyrrolo[3,2-b]pyrrole (TAPP) Derivatives
Multicomponent reactions (MCRs) are the cornerstone of TAPP synthesis, valued for their efficiency and atom economy. bohrium.comorientjchem.org These reactions typically involve the condensation of two equivalents of an aromatic amine, two equivalents of an aromatic aldehyde, and one equivalent of a 1,2-dicarbonyl compound like butane-2,3-dione (biacetyl). rsc.orgucsb.edu The presence of a Lewis acid catalyst, such as p-toluenesulfonic acid, iron(III) salts, or niobium pentachloride, is often essential for achieving high yields. researchgate.netresearchgate.net
The versatility of the MCR approach allows for the incorporation of a wide variety of substituents on the aryl rings at the 1, 2, 4, and 5-positions, enabling the fine-tuning of the electronic and photophysical properties of the resulting TAPP derivatives. acs.orgscielo.br This strategy has been successfully employed to synthesize TAPPs with electron-donating or electron-withdrawing groups, as well as those bearing large, sterically demanding aromatic systems. acs.org
Continuous Flow Synthesis Techniques for Pyrrolo[3,2-b]pyrrole Scaffolds
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. While this technology has been successfully applied to the synthesis of various heterocyclic compounds, including substituted pyrroles, its specific application to the synthesis of the fused pyrrolo[3,2-b]pyrrole core is not yet widely documented. richmond.edumdpi.com
General methodologies for N-substituted pyrrole (B145914) synthesis in continuous flow have been developed using solid acid catalysts like Amberlyst-15, achieving high yields and catalyst reusability. Another approach utilizes β-chloroenals as precursors to generate polysubstituted pyrroles under high-temperature flow conditions. richmond.edu These studies demonstrate the potential of flow chemistry for heterocyclic synthesis, suggesting a promising future direction for the production of pyrrolo[3,2-b]pyrrole scaffolds, although specific protocols for this particular ring system remain an area for development.
Niobium Pentachloride Catalysis in Pyrrolo[3,2-b]pyrrole Synthesis
Niobium pentachloride (NbCl₅) has been identified as a highly effective and low-cost Lewis acid catalyst for the multicomponent synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. researchgate.netscielo.br This method offers significant improvements over previous protocols, including remarkably short reaction times (20-90 minutes), mild reaction conditions (room temperature), and excellent yields (49-98%). ucsb.edu
The reaction proceeds efficiently in anhydrous acetonitrile, involving the condensation of an aniline (B41778) derivative, a benzaldehyde derivative, and 2,3-butanedione. scielo.brscielo.br A key advantage of the NbCl₅-catalyzed method is its tolerance to air, which simplifies the experimental setup compared to other moisture-sensitive catalytic systems. scielo.br This efficient protocol has been utilized to synthesize novel TAPP derivatives containing ester and carboxylic acid groups, which are valuable for applications in dye-sensitized solar cells. scielo.brresearchgate.net
| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| NbCl₅ | Toluidine, Benzaldehyde derivatives, 2,3-Butanedione | Anhydrous CH₃CN | Room Temp. | 20-90 min | 49-98 | ucsb.edu |
| NbCl₅ | Aniline derivative, Benzaldehyde derivative, 2,3-Butanedione | Anhydrous CH₃CN | Room Temp. | 20-40 min | High | scielo.br, scielo.br |
Post-Synthetic Functionalization and Derivatization Strategies
The pyrrolo[3,2-b]pyrrole core is not only synthetically accessible but also amenable to further chemical modification. Its electron-rich nature dictates its reactivity, particularly towards electrophilic reagents.
Electrophilic Reactivity at Positions 3 and 6 of the Pyrrolo[3,2-b]pyrrole Core
The carbon atoms at positions 3 and 6 of the 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) core are characterized by high electron density, making them highly susceptible to electrophilic attack. This intrinsic reactivity provides a powerful avenue for post-synthetic functionalization, allowing for the introduction of various substituents and the construction of more complex, π-extended systems. researchgate.net
This reactivity has been exploited to build ladder-type heteroacenes and other complex structures. While the electronic communication through the C3 and C6 positions is noted to be weaker than through the C2 and C5 positions, derivatization at these sites remains a crucial strategy for modulating the properties of the core scaffold. researchgate.net The electron-rich character can sometimes lead to unexpected reactivity, highlighting the unique chemical nature of this heterocyclic system. acs.org
N-Alkylation and N-Acylation for Tailored Electronic Properties
Modification of the nitrogen atoms at the 1 and 4 positions of the pyrrolo[3,2-b]pyrrole core through N-alkylation and N-acylation is a fundamental strategy for tuning the compound's physical and electronic properties. clockss.orgrsc.org N-alkylation is primarily employed to enhance the solubility of these often-planar and aggregation-prone molecules in common organic solvents, which is crucial for solution-based processing and characterization. rsc.org
N-acylation, such as the introduction of methoxycarbonyl groups, significantly alters the electronic nature of the scaffold. clockss.org The electron-withdrawing character of acyl groups reduces the electron density of the pyrrolopyrrole core. This modification impacts the system's reactivity towards electrophiles; for instance, the N,N'-dimethoxycarbonyl derivative of 3,6-di-tert-butyl-1,4-dihydropyrrolo[3,2-b]pyrrole shows altered reactivity with chlorosulfonyl isocyanate compared to its non-acylated counterpart. clockss.org Furthermore, N-acyl groups can serve as directing groups or be involved in subsequent chemical transformations, such as anionic Fries rearrangements, offering pathways to further functionalized structures. nsf.gov
Incorporation of Boron Atoms into Pyrrolo[3,2-b]pyrrole Scaffolds
A sophisticated strategy for creating highly fluorescent and stable dyes involves the incorporation of boron atoms to form ladder-type, B/N-doped heterocycles. nih.govresearchgate.net This transformation utilizes pyrrolo[3,2-b]pyrroles bearing coordinating substituents, such as 2-pyridyl groups, at the 2 and 5 positions. rsc.org A two-step reaction sequence effectively fuses the peripheral substituents to the core via boron bridges. rsc.orgresearchgate.net This process creates five-membered chelate rings and locks the π-conjugated framework into a rigid, coplanar geometry. rsc.org
Sonogashira Coupling for π-Conjugation Extension
The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons (typically from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). nih.govmdpi.com This palladium- and copper-catalyzed reaction is instrumental in extending the π-conjugation of aromatic systems, including the pyrrolo[3,2-b]pyrrole scaffold. osi.lvresearchgate.net
To employ this method, halogenated pyrrolopyrrole derivatives are used as substrates. A two-step procedure involving direct alkynylation of the electron-rich core followed by Sonogashira coupling with aryl halides has been used to synthesize 3,6-bis(arylethynyl)pyrrolo[3,2-b]pyrroles. researchgate.net This strategy effectively elongates the conjugated path through the reactive 3 and 6 positions of the core. The resulting π-extended molecules exhibit moderately redshifted absorption spectra and, significantly, can produce red-emitting pyrrolopyrrole derivatives. researchgate.net The versatility of the Sonogashira reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, making it a key tool for fine-tuning the optoelectronic properties of the final materials for applications in molecular electronics and materials science. nih.govmdpi.com
Formation of Ladder-Type Heterocycles and π-Expanded Systems
The inherent reactivity of the 3- and 6-positions of the pyrrolo[3,2-b]pyrrole core makes it an exceptional building block for the construction of larger, rigid, and planar π-systems known as ladder-type heterocycles. nih.govrsc.org These extended structures are of great interest for their unique electronic and photophysical properties. nih.gov A powerful method to achieve this is through intramolecular direct arylation reactions on pyrrolopyrrole precursors that have been pre-functionalized with halogenated aryl groups. nih.govacs.org This palladium-catalyzed cyclization effectively stitches the peripheral aryl groups to the core, creating fused polycyclic aromatic systems that can contain up to 14 conjugated rings. nih.gov
Another approach involves alkyne annulation, where strategically placed alkyne moieties on the N-substituents undergo intramolecular cyclization onto the electron-rich pyrrolopyrrole core, leading to the formation of new five-, six-, or even seven-membered rings fused to the central scaffold. nih.gov The incorporation of boron, as previously discussed, also leads to the formation of rigid, ladder-type B/N-doped heteroacenes. rsc.orgresearchgate.net These synthetic strategies provide access to a vast library of π-expanded systems with tunable properties, including strong emission that can be shifted across the visible spectrum. nih.govacs.org
Strategic Placement of Electron-Donating and Electron-Withdrawing Substituents
The optoelectronic properties of the pyrrolo[3,2-b]pyrrole scaffold can be precisely controlled through the strategic placement of electron-donating (D) and electron-withdrawing (A) groups on its periphery. nih.gov The electron-rich pyrrolopyrrole core naturally acts as a strong electron donor (D). nih.gov When flanked by electron-withdrawing substituents, typically at the 2- and 5-positions, a quadrupolar A-D-A architecture is formed. nih.gov This design has a profound impact on the molecule's electronic structure and photophysical behavior. nih.gov
Attaching strong electron-accepting groups, such as nitro-phenyl, benzothiadiazole, or dicyanovinylidene moieties, leads to materials with strong intramolecular charge transfer (ICT) character. nih.govnih.govnih.gov This results in desirable properties such as large two-photon absorption cross-sections and pronounced solvatofluorochromism, where the emission color changes significantly with solvent polarity. nih.gov For example, a derivative with two 4-nitrophenyl substituents shows a remarkable fluorescence quantum yield of 0.96 in nonpolar cyclohexane, which vanishes in polar DMSO. nih.gov Conversely, adding electron-donating groups to the peripheral aryl rings can further modulate the energy of the highest occupied molecular orbital (HOMO). rsc.org This fine-tuning of the electronic landscape through substituent effects allows for the rational design of pyrrolo[3,2-b]pyrrole derivatives for specific applications, from fluorescent probes to materials for organic solar cells and light-emitting diodes. researchgate.netresearchgate.net
Data Tables
Electronic Structure and Quantum Mechanical Characterization of 3,6 Di Tert Butylpyrrolo 3,2 B Pyrrole and Its Analogues
Theoretical and Computational Investigations
Modern computational chemistry provides powerful tools to dissect the electronic landscape of complex molecules. For 3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole and its analogues, methods ranging from Density Functional Theory to high-level ab initio calculations have been employed to elucidate their ground and excited state properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone for investigating the geometric and electronic properties of pyrrolo[3,2-b]pyrrole (B15495793) systems. DFT calculations have been successfully used to optimize the ground-state geometries of these molecules, revealing a generally planar pyrrolo[3,2-b]pyrrole core. nih.gov The steric bulk of substituents, such as the tert-butyl groups in the titular compound, can influence the torsion angles of attached aryl groups, which in turn affects the extent of π-conjugation. mdpi.com
Time-Dependent DFT (TD-DFT) is instrumental in probing the nature of electronic transitions and predicting absorption and emission spectra. For certain pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, TD-DFT calculations have predicted that the lowest energy singlet excitation (S1) from the ground state (S0) is optically forbidden due to the centrosymmetric geometry of the molecules. researchgate.net This theoretical finding aligns well with experimental observations of weak luminescence and low radiative rates in solution for these compounds. researchgate.net Furthermore, TD-DFT has been shown to reproduce experimental trends in both one-photon and two-photon absorption spectra of various pyrrolo[3,2-b]pyrrole derivatives, validating its utility in understanding their photophysical behavior. nih.govrsc.org
Ab Initio and Coupled Cluster (CC2) Methods for Photophysical Property Rationalization
For a more rigorous treatment of excited states, particularly in cases where charge-transfer character is significant, higher-level ab initio methods are employed. The second-order approximate Coupled Cluster (CC2) method, for instance, has been used to rationalize the optical properties of pyrrolo[3,2-b]pyrrole derivatives. researchgate.net These advanced computational studies have confirmed that low dihedral angles between the core and substituent groups are a key factor in the bathochromic (red-shifted) absorption and emission observed in certain analogues. researchgate.net By providing a more accurate description of electron correlation effects, CC2 and related methods offer a deeper understanding of the electronic transitions that govern the photophysical properties of these complex chromophores.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's excitability and influences the color of its absorption and emission.
In many pyrrolo[3,2-b]pyrrole derivatives, the HOMO is primarily localized on the electron-rich pyrrolo[3,2-b]pyrrole core, while the LUMO distribution depends on the nature of the substituents. nih.gov For donor-acceptor type molecules, the HOMO may reside on the donor portion and the LUMO on the acceptor, facilitating intramolecular charge transfer upon excitation. Electrochemical studies on certain B/N-doped ladder-type pyrrolo[3,2-b]pyrroles have determined the HOMO energy to be around -5.35 eV, indicating their electron-rich nature. nih.gov The introduction of various substituents allows for the fine-tuning of these energy levels.
| Compound Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| B/N-doped pyrrolo[3,2-b]pyrrole derivative | -5.35 | N/A | N/A |
| Unsymmetrical 5-p-diethylaminophenyl substituted derivative | N/A | N/A | N/A |
| Unsymmetrical 6-p-diethylaminophenyl substituted derivative | N/A | N/A | N/A |
Hybridized Local and Charge-Transfer (HLCT) Characteristics and Charge Transport Pathway Elucidation
A particularly interesting electronic feature of certain donor-π-acceptor derivatives of pyrrolo[3,2-b]pyrrole is the presence of a Hybridized Local and Charge-Transfer (HLCT) excited state. nih.gov In an HLCT state, the lowest excited singlet state (S1) is a quantum mechanical mixture of a locally excited (LE) state and a charge-transfer (CT) state. This hybridization offers the combined advantages of the high oscillator strength typical of LE states and the efficient triplet harvesting capabilities of CT states.
The HLCT mechanism is crucial for the development of high-efficiency organic light-emitting diodes (OLEDs). nih.gov It facilitates a process known as "hot exciton" reverse intersystem crossing (RISC), where triplet excitons can be efficiently converted to singlet excitons via higher-lying excited states (e.g., T2 → S1), thus overcoming the statistical limitation of 25% internal quantum efficiency in conventional fluorescent OLEDs. rsc.orgnih.gov The balance between the LE and CT components in the HLCT state can be tuned by modifying the molecular structure, such as by introducing π-conjugated spacers. nih.gov This modulation directly influences the radiative decay rates and the efficiency of triplet harvesting.
The nature of the HLCT state also plays a pivotal role in defining charge transport pathways in the solid state. The interplay between localized and charge-transfer character affects intermolecular electronic coupling and the reorganization energy upon charge hopping. A well-balanced HLCT state can lead to efficient charge transport by providing pathways for both electron and hole mobility, which is essential for the performance of organic electronic devices.
Advanced Spectroscopic Probing
Experimental spectroscopic techniques provide the ground truth for theoretical models and offer direct insights into the electronic transitions of this compound and its analogues.
One-Photon Absorption (OPA) Spectroscopy and Molar Extinction Coefficients
One-photon absorption (OPA) spectroscopy is a fundamental technique for characterizing the electronic transitions of a molecule. Pyrrolo[3,2-b]pyrrole derivatives are known for their strong absorption in the visible and near-ultraviolet regions of the electromagnetic spectrum. For example, certain B/N-doped ladder-type derivatives exhibit strong one-photon absorption in the 500–600 nm range. nih.gov
A key parameter obtained from OPA spectroscopy is the molar extinction coefficient (ε), which quantifies the probability of a specific electronic transition. Many pyrrolo[3,2-b]pyrrole derivatives display very high molar extinction coefficients, often exceeding 100,000 M⁻¹cm⁻¹. nih.govrsc.org This indicates highly allowed electronic transitions, making them potent light-harvesting materials for various applications. The position of the absorption maximum (λmax) and the value of ε are sensitive to the molecular structure, including the nature of substituents and the extent of π-conjugation.
| Compound Analogue | Absorption λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Solvent |
|---|---|---|---|
| B/N-doped pyrrolo[3,2-b]pyrrole derivative 1 | 520-600 | up to 150,000 | Toluene |
| Unsymmetrical 5-p-diethylaminophenyl substituted derivative 5 | 346 | N/A | N/A |
| Unsymmetrical 6-p-diethylaminophenyl substituted derivative 6 | 308 | N/A | N/A |
Two-Photon Absorption (2PA) Properties and Cross-Sections (σ₂PA)
The pyrrolo[3,2-b]pyrrole core, being an electron-rich heterocyclic system, serves as an excellent scaffold for constructing molecules with significant two-photon absorption (2PA) properties. nih.gov These chromophores, particularly those with a quadrupolar A-π-D-π-A (acceptor-donor-acceptor) design, exhibit large 2PA cross-section (σ₂PA) values, often in the range of 10² to 10³ GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). nih.govresearchgate.net The primary 2PA transitions for these molecules typically occur at higher energies than the lowest-energy one-photon allowed transition (S₀→S₁), corresponding to a two-photon allowed but one-photon forbidden transition. nih.govresearchgate.netnih.gov
For instance, a series of quadrupolar tetra-aryl-1,4-dihydropyrrolo[3,2-b]pyrroles (TAPPs) demonstrated 2PA cross-sections reaching up to 700 GM at 700 nm. nih.gov The position of the dominant 2PA peak is generally observed between 640 nm and 800 nm. nih.gov Structural modifications, such as the introduction of π-expanded systems or specific electron-donating/withdrawing groups, can dramatically enhance these properties. π-expanded derivatives and those with electron-donating groups have shown remarkably high peak σ₂PA values, reaching approximately 2400 GM around 760 nm. nih.govrsc.orgrsc.orgresearchgate.net In contrast, analogues without this π-expansion exhibit weaker 2PA peaks, with σ₂PA values typically between 50 and 250 GM in the 800–900 nm range. nih.govrsc.orgrsc.orgresearchgate.net
Quantum-chemical calculations support experimental findings, predicting that increasing the planarity of the pyrrolo[3,2-b]pyrrole core, for example by removing N-substituents, can lead to a further increase in σ₂PA values. nih.govresearchgate.net The preservation of ground-state inversion symmetry in these molecules is evidenced by the very weak 2PA observed at wavelengths corresponding to the S₀→S₁ transition, adhering to the Laporte selection rule. nih.govrsc.orgresearchgate.net
| Compound Type | Peak 2PA Wavelength (λ₂PA) | Max. 2PA Cross-Section (σ₂PA) |
|---|---|---|
| Quadrupolar TAPPs | ~700 nm | ~700 GM |
| Various TAPPs | 640–800 nm | 130–530 GM |
| π-Expanded Derivatives | ~760 nm | ~2400 GM |
| Derivatives without π-expansion | 800–900 nm | 50–250 GM |
Fluorescence Spectroscopy, Quantum Yield Analysis, and Stokes Shifts
Derivatives of this compound are known for their strong fluorescence properties, often with high photoluminescence quantum yields (Φf). researchgate.netresearchgate.net The emission characteristics are highly tunable through chemical modifications of the core and peripheral substituents. For example, tetra-aryl-pyrrolo[3,2-b]pyrroles typically exhibit strong violet-blue or blue fluorescence with quantum yields around 60%. acs.org Certain analogues can achieve near-quantitative fluorescence, with yields reaching up to 0.90–0.96 in specific solvents like cyclohexane. nih.govresearchgate.netnih.govrsc.orgresearchgate.net
The introduction of long alkoxy chains onto the tetra-aryl framework can lead to compounds with excellent emission properties both in solution (Φf > 80%) and in the solid state as thin films (Φf > 50%). researchgate.net Furthermore, incorporating the pyrrolo[3,2-b]pyrrole core into ladder-type, doubly B/N-doped structures can produce dyes that emit efficiently in the orange to deep-red region of the spectrum (520–670 nm), with quantum yields as high as 0.90. nih.govrsc.orgresearchgate.net
A notable feature of many pyrrolo[3,2-b]pyrrole derivatives is their significant Stokes shifts—the difference between the maxima of the absorption and emission spectra. Typical values for tetra-aryl derivatives range from 3000 to 5800 cm⁻¹. acs.org Large Stokes shifts can also be achieved when substituents with multiple biaryl linkages are attached at the 2 and 5 positions. rsc.org However, rigidifying the molecular structure, for instance through the incorporation of boron, can lead to very small Stokes shifts of less than 1000 cm⁻¹. nih.govrsc.org The emission properties are also influenced by aggregation, with some derivatives exhibiting aggregation-caused quenching, while others, particularly those containing tetraphenylethylene (B103901) (TPE) units, show aggregation-induced emission (AIE) with significantly enhanced emission in the solid state. researchgate.net
| Compound Type | Emission Wavelength (λₑₘ) | Fluorescence Quantum Yield (Φf) | Stokes Shift (cm⁻¹) | Solvent/State |
|---|---|---|---|---|
| Quadrupolar derivative | N/A | 0.96 | N/A | Cyclohexane |
| B/N-doped ladder-type | 520–670 nm | up to 0.90 | <1000 | Solution |
| Tetra-aryl derivatives | Violet-blue | ~0.60 | 3000–5800 | Solution |
| Alkoxy-chain derivatives | N/A | >0.80 | N/A | Solution |
| Alkoxy-chain derivatives | N/A | >0.50 | N/A | Thin Film |
Solvatofluorochromism and Environmental Effects on Emission
A defining characteristic of many pyrrolo[3,2-b]pyrrole derivatives is their pronounced solvatofluorochromism, where the emission color and intensity are highly sensitive to the polarity of the surrounding environment. acs.org This property makes them valuable as environment-sensitive fluorescent probes. acs.org
A particularly striking example is a quadrupolar pyrrolo[3,2-b]pyrrole derivative bearing two 4-nitrophenyl substituents at the 2 and 5 positions. This compound exhibits an exceptionally strong solvatofluorochromic effect; it has a high fluorescence quantum yield of 0.96 in nonpolar cyclohexane, while its fluorescence is completely quenched in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.netnih.gov This behavior is attributed to the stabilization of an intramolecular charge transfer (ICT) excited state in polar solvents. nih.gov
The nature of the substituents and their positions on the pyrrolo[3,2-b]pyrrole core dictate the solvatochromic behavior. For instance, an unsymmetrically substituted derivative with a p-diethylaminophenyl group at the 5-position shows conventional solvatochromic fluorescence, with the emission shifting from 393 nm in n-hexane to 446 nm in acetonitrile. rsc.org In contrast, a regioisomer with the same substituent at the 6-position displays more complex behavior, including locally excited fluorescence in nonpolar solvents and twisted intramolecular charge transfer (TICT) fluorescence in polar solvents, leading to a very large Stokes shift of up to 230 nm in acetonitrile. rsc.org In some hybrid systems, such as a pyrrolopyrrole-diketopyrrolopyrrole molecule, a rare bidirectional solvatofluorochromism is observed, where the emission first redshifts and then blueshifts as solvent polarity increases. researchgate.net
Electrochemical Characterization (Cyclic Voltammetry)
Electrochemical studies, primarily using cyclic voltammetry, provide crucial insights into the frontier molecular orbital energy levels (HOMO and LUMO) of this compound and its analogues. The highly electron-rich nature of the pyrrolo[3,2-b]pyrrole core makes these compounds relatively easy to oxidize. researchgate.net
For ladder-type, B/N-doped pyrrolo[3,2-b]pyrrole dyes, the HOMO level is located at approximately -5.35 eV, indicating they are electron-rich despite the presence of B⁻–N⁺ dative bonds. nih.govrsc.orgresearchgate.net These particular dyes undergo a fully reversible first oxidation process that is located on the diphenylpyrrolo[3,2-b]pyrrole core and leads directly to a di(radical cation) species. nih.govrsc.orgresearchgate.net
Variations in peripheral substituents significantly influence the oxidation potentials. The introduction of electron-donating or electron-withdrawing groups allows for the fine-tuning of the electrochemical properties. researchgate.netacs.orgnih.gov For example, in a series of π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) chromophores, changes in the onset of oxidation were observed with cyclic voltammetry and differential pulse voltammetry depending on the electronic nature of the substituents. researchgate.netacs.orgnih.gov This tunability is essential for designing materials for specific optoelectronic applications where energy level alignment is critical.
| Compound Type | Electrochemical Property | Value/Observation |
|---|---|---|
| B/N-doped ladder-type | HOMO Energy Level | ~ -5.35 eV |
| B/N-doped ladder-type | Oxidation Process | Fully reversible, forms di(radical cation) |
| π-extended DHPPs | Oxidation Potential | Tunable by peripheral substituents |
Correlation of Molecular Structure with Optoelectronic Response and Energy Ordering of Excited States
The optoelectronic properties of pyrrolo[3,2-b]pyrrole derivatives are intrinsically linked to their molecular structure, including the nature of substituents, the degree of π-conjugation, and molecular planarity. researchgate.netacs.orgnih.govkennesaw.edursc.org The tunability of this scaffold allows for the systematic investigation of structure-property relationships. acs.orgkennesaw.edu
The planarity of the molecular core is a critical factor. Computational studies have shown that lower dihedral angles between peripheral aromatic rings and the central pyrrolo[3,2-b]pyrrole unit lead to bathochromically shifted (red-shifted) absorption and emission spectra. rsc.org This is particularly evident when five-membered aromatic heterocycles are used as substituents. rsc.org Conversely, the steric bulk of tert-butyl groups can induce a twisted conformation relative to the core, which can influence intermolecular interactions. vulcanchem.com
The electronic character of substituents dictates the energy of the frontier molecular orbitals and the nature of electronic transitions. Attaching electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro or cyano) allows for the modulation of the HOMO-LUMO energy gap. nih.govkennesaw.edu In donor-acceptor type structures, this can lead to intramolecular charge transfer (ICT) character in the excited state, which is often responsible for properties like solvatofluorochromism. nih.govnih.gov For example, increasing the electron-withdrawing strength of a pendant group can decrease the HOMO-LUMO gap, resulting in a red-shifted absorption. nih.gov
Even subtle structural changes can lead to significant variations in photophysical properties, sometimes causing a reversal in the energy ordering of different excited electronic states (e.g., alternate-parity states). nih.govrsc.orgresearchgate.net This sensitivity underscores the importance of precise synthetic control in designing pyrrolo[3,2-b]pyrrole-based materials for targeted applications in organic electronics and photonics. researchgate.netacs.orgrsc.org
Applications in Organic Electronic Devices and Materials Science
Organic Field-Effect Transistors (OFETs)
The pyrrolo[3,2-b]pyrrole (B15495793) scaffold has been instrumental in the design of high-performance organic semiconductors for OFETs. Its derivatives, particularly those incorporating diketopyrrolopyrrole (DPP) or its isomer iso-diketopyrrolopyrrole (isoDPP), have been used to create materials that exhibit p-type, n-type, or ambipolar charge transport characteristics.
Derivatives of the pyrrolo[3,2-b]pyrrole core have been successfully utilized to develop both hole-transporting (p-type) and electron-transporting (n-type) semiconductor materials, a crucial requirement for fabricating complementary logic circuits.
p-Type Semiconductors: The majority of early research focused on developing p-type materials. Donor-acceptor (D-A) copolymers incorporating the electron-deficient diketopyrrolopyrrole (DPP) unit have shown exceptional performance. For instance, diketopyrrolopyrrole-thienothiophene (DPP-TT) copolymers are a standout class of p-type organic semiconductors, achieving record-breaking hole mobilities in the range of 5–10 cm²V⁻¹s⁻¹. The strong electron-accepting nature of the DPP core combined with donor units leads to materials with excellent aggregation properties, facilitating efficient charge transport. Other DPP-based polymers have also demonstrated high hole mobilities, with values of 0.09 cm²V⁻¹s⁻¹ and 1.32 cm²V⁻¹s⁻¹ reported for different polymer backbones. frontiersin.org Small molecules based on a fused DPP (FDPP) core have been developed, exhibiting p-type behavior with a hole mobility of approximately 9.7 × 10⁻³ cm²V⁻¹s⁻¹. rsc.org
n-Type and Ambipolar Semiconductors: While p-type materials are more common, significant progress has been made in creating high-performance n-type semiconductors from the pyrrolo[3,2-b]pyrrole family. A notable breakthrough came with the design of quinoidal molecules based on the pyrrolo[3,2-b]pyrrole skeleton. These materials exhibit excellent n-channel characteristics, with transistors based on single ribbons displaying high electron mobility, averaging 4.0 cm²V⁻¹s⁻¹ and peaking at over 6.0 cm²V⁻¹s⁻¹ under a nitrogen atmosphere. nih.gov Furthermore, ambipolar materials, which can transport both holes and electrons, have been realized. An acceptor-acceptor copolymer containing both isoDPP and DPP units in its backbone showed balanced ambipolar behavior, with both hole and electron mobilities around 0.02 cm²V⁻¹s⁻¹. frontiersin.org Fused DPP-based polymers have also achieved excellent ambipolar performance, with reported mobilities reaching 2.23 cm²V⁻¹s⁻¹ for the n-channel and 1.08 cm²V⁻¹s⁻¹ for the p-channel. rsc.org
| Material Type | Derivative Class | Transport Type | Mobility (μ) [cm²V⁻¹s⁻¹] | Reference |
|---|---|---|---|---|
| Copolymer | DPP-TT | p-Type | 5 - 10 | nbinno.com |
| Polymer | FDPP-based | Ambipolar | μh = 1.08, μe = 2.23 | rsc.org |
| Small Molecule | Quinoidal Pyrrolo[3,2-b]pyrrole | n-Type | > 6.0 | nih.gov |
| Copolymer | isoDPP-DPP | Ambipolar | ~0.02 (balanced) | frontiersin.org |
| Polymer | DPP-based | p-Type | 1.32 | frontiersin.org |
| Small Molecule | Fused DPP (FDPP) | p-Type | 9.7 x 10⁻³ | rsc.org |
The charge carrier mobility of pyrrolo[3,2-b]pyrrole-based semiconductors can be significantly influenced by targeted structural modifications. These changes can alter the material's electronic structure, intermolecular interactions, and solid-state packing, all of which are critical to performance.
One effective strategy is the extension of π-conjugation through polymerization. For example, converting a small molecule based on thieno[3,2-b]pyrrole and diketopyrrolopyrrole into a donor-acceptor polymer led to an increase in hole mobility from 0.08 cm²V⁻¹s⁻¹ to 0.12 cm²V⁻¹s⁻¹. nih.gov Similarly, increasing the molecular weight of certain DPP-based polymers has been shown to be beneficial for charge transport, resulting in higher mobility. frontiersin.org
Another powerful approach is to enhance the planarity of the molecular backbone. The synthesis of a fused diketopyrrolopyrrole (FDPP) core, which improves the planarity and extends the π-conjugation compared to its non-fused precursor, more than doubled the hole transport mobility from approximately 4 × 10⁻³ cm²V⁻¹s⁻¹ to 9.7 × 10⁻³ cm²V⁻¹s⁻¹. rsc.org Conversely, structural features that disrupt planarity can be detrimental. Single-crystal X-ray analysis of a 3,6-bis(5-bromothien-2-yl)-1,4-diphenyl-pyrrolo[3,2-b]pyrrole-2,5-dione monomer revealed that the N-phenyl groups are twisted at a large dihedral angle (76.6°) relative to the isoDPP core, a conformation that prevents π-stacking. rsc.org
Introducing specific intermolecular interactions, such as hydrogen bonds, can also dramatically enhance mobility. The incorporation of 2,6-pyridine dicarboxamide units into a DPP-based polymer backbone enabled the formation of hydrogen bonds between neighboring molecules, leading to a high hole mobility of 1.32 cm²V⁻¹s⁻¹. frontiersin.org
Materials based on the pyrrolo[3,2-b]pyrrole core, particularly DPP derivatives, are known for their excellent aggregating properties, which arise from strong donor-acceptor interactions and contribute to their high charge carrier mobilities. nbinno.com A high degree of planarity in the molecular structure is advantageous for achieving dense, ordered packing and strong π-π overlap between adjacent molecules. This was observed in a fused DPP (FDPP) molecule, where the enhanced planarity led to stronger π-π interactions and more ordered packing, resulting in improved mobility compared to its less planar precursor. rsc.org The formation of strong aggregates in the thin-film state is often indicated by a significant red-shift in the material's optical absorption spectrum compared to its solution-state spectrum. rsc.org
Specific, highly ordered packing motifs can lead to exceptionally high performance. High-mobility n-type quinoidal pyrrolo[3,2-b]pyrrole derivatives were found to adopt an unusual two-dimensional layered packing structure in single crystals. nih.gov This arrangement featured multiple π-π and C-H···N interactions within the layers and alkyl chain interactions between the layers, creating efficient pathways for electron transport. nih.gov The ability to control this solid-state arrangement is therefore a key goal in the design of new semiconductor materials for high-performance OFETs.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The rigid and highly conjugated pyrrolo[3,2-b]pyrrole core also serves as an excellent foundation for designing novel luminescent materials for OLEDs. Its derivatives can be engineered to produce highly efficient emission across the visible spectrum and into the near-infrared. The photophysical properties are highly tunable through chemical functionalization, allowing for the creation of chromophores with specific emission colors, high quantum yields, and other desirable characteristics like aggregation-induced emission.
A novel electroluminescent material based on a pyrrolo[3,2-b]pyrrole donor and a dimesitylborane (B14672257) acceptor was successfully used to fabricate a non-doped OLED that showed excellent efficiencies, with a luminance of 4158 cd m⁻², a current efficiency of 5.95 cd A⁻¹, and a power efficiency of 5.30 lm W⁻¹. rsc.org This demonstrates the potential of this core structure in advanced optoelectronic devices. rsc.org
There is significant interest in developing organic emitters for the deep red and near-infrared (NIR) regions for applications in night-vision displays, optical communications, and biomedical imaging. The pyrrolo[3,2-b]pyrrole scaffold has proven to be a versatile platform for this purpose.
A significant advancement was the development of doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles, which yield strongly absorbing and efficiently fluorescent dyes. rsc.org These materials exhibit emission in the 520–670 nm range, with some derivatives achieving fluorescence quantum yields as high as 0.90. nih.govrsc.org Through π-expansion of the molecular structure, researchers were able to create the first examples of pyrrolo[3,2-b]pyrrole derivatives that absorb and emit in the deep-red region, pushing past the 600 nm barrier for both absorption and emission maxima. nih.gov
The related diketopyrrolopyrrole (DPP) chromophore is particularly well-suited for creating NIR-active materials due to its strong electron-withdrawing nature, which helps to lower the bandgap. frontiersin.orgfrontiersin.org DPP-based polymers have been synthesized that show strong and broad optical absorption extending well into the NIR region, sometimes as far as 1000 nm. frontiersin.org Copolymers combining DPP with other electron-accepting units have resulted in materials with very low optical bandgaps (0.57 - 1.24 eV) and absorption that ranges from 350 to 2175 nm. mdpi.com While much of the focus has been on absorption for applications like photodetectors and solar cells, DPP derivatives have also been used as emitters in OLEDs, with devices showing external quantum efficiencies of up to 12.1%. frontiersin.org
A common issue with many fluorescent dyes is aggregation-caused quenching (ACQ), where their emission efficiency decreases or is completely lost in the solid state or in aggregates. The phenomenon of aggregation-induced emission (AIE) describes the opposite and more desirable behavior, where molecules are non-emissive in dilute solutions but become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways. nih.gov
The pyrrolo[3,2-b]pyrrole system has been successfully used to create novel AIE-active materials, also known as AIEgens. A clear design principle has been identified: pyrrolo[3,2-b]pyrrole compounds tend to exhibit AIE properties when substituted with at least one electron-withdrawing group, whereas they show conventional ACQ behavior when substituted with electron-donating groups. globethesis.com
This principle was demonstrated in a novel electroluminescent material where a pyrrolo[3,2-b]pyrrole core acted as the donor and dimesitylborane groups served as acceptors. rsc.org This molecule displayed significant AIE behavior and was used to fabricate a highly efficient non-doped OLED. rsc.org In another study, a pyrrolo[3,2-b]pyrrole derivative containing tetraphenylethylene (B103901) (TPE) units—a well-known AIE-active moiety—exhibited classic AIE features, with its solid-state emission being approximately 32 times stronger than its emission in solution.
Fluorescence Resonance Energy Transfer (FRET) Systems and Molecular Rotors
Derivatives of the pyrrolo[3,2-b]pyrrole core, particularly tetraarylpyrrolo[3,2-b]pyrroles (TAPPs), have been successfully employed as donor components in Fluorescence Resonance Energy Transfer (FRET) based systems. nih.govnih.gov These systems are designed to function as viscosity sensors. In a typical design, a TAPP donor is linked to a BODIPY (boron-dipyrromethene) acceptor dye. nih.govresearchgate.net The linkage, often a phenylethynyl group, allows for the free rotation of the BODIPY unit, which acts as a molecular rotor. nih.govresearchgate.net
The fundamental principle of these FRET-based viscosity sensors relies on the modulation of the acceptor's fluorescence based on the viscosity of the surrounding medium. In low-viscosity environments, the free rotation of the BODIPY moiety leads to non-radiative decay pathways, quenching its fluorescence. nih.gov However, in more viscous media, this rotation is restricted, which in turn enhances the fluorescence emission from the BODIPY acceptor. researchgate.netnih.gov
Upon excitation of the TAPP donor, highly efficient energy transfer (often exceeding 99%) to the BODIPY acceptor is observed. nih.govnih.gov This process results in an "Off-On" switching of the fluorescence signal in response to changes in viscosity, providing a sensitive detection mechanism. nih.govresearchgate.net The relationship between the fluorescence intensity and the viscosity of the solution often follows the Förster–Hoffmann equation, allowing for quantitative measurements. nih.govnih.gov Such molecular rotors exhibit a large pseudo-Stokes shift, which is advantageous for applications in chemo-bio sensing and imaging. nih.gov
| Component | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φfl) | Energy Transfer Efficiency (ETE) |
|---|---|---|---|---|
| TAPP Donor | ~400 | ~450 | - | >99% |
| BODIPY Acceptor | ~497 | ~516 | 0.04 (in low viscosity) |
Organic Photovoltaic (OPV) Cells and Dye-Sensitized Solar Cells (DSSCs)
The favorable electronic properties of the pyrrolo[3,2-b]pyrrole scaffold have made it a valuable component in the development of materials for organic solar cells. researchgate.netacs.org Its electron-rich nature allows it to function effectively as an electron donor moiety in various photovoltaic device architectures. researchgate.netresearchgate.net
Derivatives of pyrrolo[3,2-b]pyrrole, particularly those based on the dithieno[3,2-b:2′,3′-d]pyrrole (DTP) structure, have been investigated as hole transporting materials (HTMs) in perovskite solar cells. rsc.org These materials are crucial for efficiently extracting and transporting positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode. The DTP core enhances π-conjugation, which is beneficial for charge mobility. rsc.org
In one study, new HTMs were synthesized by linking triarylamine donor groups with a DTP core. rsc.org The resulting materials demonstrated good conductivity and hole mobility, with one derivative outperforming another due to the specific nature of the DTP core, leading to perovskite solar cells with efficiencies over 18%. rsc.org The performance of these HTMs is influenced by their ability to form high-quality films and facilitate efficient hole transport at the material interfaces within the solar cell. rsc.org
Pyrrolo[3,2-b]pyrrole derivatives are extensively used as the electron-donating component in donor-acceptor (D-A) conjugated polymers designed for the active layer of organic photovoltaic cells. rsc.orgkoreascience.kr These polymers are responsible for absorbing light and generating charge carriers. A common strategy involves copolymerizing a pyrrolo[3,2-b]pyrrole-based monomer with an electron-accepting unit. koreascience.kr
For instance, a pyrrolo[3,2-b]pyrrole-2,5-dione acceptor unit was synthesized and subsequently polymerized with donor units like thiophene (B33073) and carbazole (B46965) using Suzuki polymerization. koreascience.kr The resulting polymers exhibited broad absorption in the visible spectrum, with optical band gaps suitable for photovoltaic applications. koreascience.kr The performance of these polymers in OPV devices is dependent on factors such as their solubility, thermal stability, and charge carrier mobility. koreascience.kr In one example, a device fabricated with a polymer blend of P2:PC71BM (in a 1:2 ratio) showed a power conversion efficiency (PCE) of 1.42%, with an open-circuit voltage (Voc) of 0.84 V and a short-circuit current density (Jsc) of 5.10 mA/cm². koreascience.kr
| Device Configuration | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) | Power Conversion Efficiency (PCE) [%] |
|---|---|---|---|---|
| P2:PC71BM (1:2) | 0.84 | 5.10 | 0.33 | 1.42 |
Conjugated Polymers and Copolymers Based on Pyrrolo[3,2-b]pyrroles
The versatility of the pyrrolo[3,2-b]pyrrole (DHPP) core allows for its incorporation into a wide array of conjugated polymers with tailorable optoelectronic properties. rsc.orgscilit.com These polymers are of significant interest for applications in organic electronics due to their potential as lightweight and adaptable alternatives to inorganic semiconductors. scilit.comnih.gov The synthetic accessibility of DHPP monomers simplifies the creation of complex polymer structures. rsc.orgacs.org
A benign and environmentally conscious approach to synthesizing pyrrolo[3,2-b]pyrrole-based copolymers involves an acid-catalyzed polycondensation to form azomethine linkages (-CH=N-). researchgate.netnih.gov This method typically involves reacting a dialdehyde-functionalized dihydropyrrolopyrrole with a diamine comonomer, such as p-phenylenediamine, in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.netnih.gov A key advantage of this protocol is that the only byproduct is water. kennesaw.edu
The resulting azomethine-containing copolymers are not only synthetically accessible but also possess a dynamic imine bond. nih.govkennesaw.edu This dynamic covalent bond allows for the degradation of the polymer back into its constituent monomers in the presence of acid, which is a desirable feature for creating recyclable and environmentally friendly polymeric materials. researchgate.netnih.gov The degradation process can be monitored through spectroscopic techniques, which typically show a substantial increase in the fluorescence response as the polymer breaks down. nih.gov
Direct Heteroarylation Polymerization (DHAP) has emerged as a powerful and more sustainable alternative to traditional cross-coupling methods for synthesizing conjugated polymers. nih.govacs.org This technique avoids the need for pre-synthesized organometallic reagents, thereby reducing synthetic steps and toxic byproducts. acs.org DHAP involves the direct coupling of a C-H bond of one monomer with a carbon-halogen bond of another. acs.org
The pyrrolo[3,2-b]pyrrole moiety has been successfully incorporated into the main chain of conjugated polymers using DHAP. acs.org For example, a dibrominated dihydropyrrolopyrrole monomer can be polymerized with a comonomer possessing activated C-H bonds, such as a dioxythiophene derivative. acs.org This approach allows for the creation of alternating copolymers in a reduced number of synthetic steps. acs.org The resulting polymers exhibit distinct electrochemical and optical properties, such as yellow-to-black electrochromism, making them suitable for various optoelectronic applications. acs.org The selectivity and efficiency of DHAP can be predicted and rationalized through theoretical calculations of the C-H bond activation energies of the monomers involved. nih.govnih.gov
Tunable Optoelectronic Properties of Polymers via Comonomer and Aromatic Unit Diversification
The optoelectronic properties of polymers incorporating the pyrrolo[3,2-b]pyrrole (DHPP) scaffold can be systematically tuned, making them highly adaptable for various organic electronic applications. rsc.orgscilit.com This tunability is primarily achieved by strategically diversifying the peripheral aromatic units attached to the DHPP core and by copolymerizing it with different electron-rich or electron-deficient comonomers. rsc.orgnsf.gov
Researchers have expanded the DHPP monomer "toolbox" to include not just phenyl-containing units, but also thienyl and benzothiadiazole aromatic units directly attached to the DHPP periphery. rsc.org The polymerization of these diversified monomers leads to a series of "homopolymers" with distinct optoelectronic characteristics. For instance, polymers with phenyl and thienyl units tend to exhibit localized excitation properties. In contrast, incorporating an electron-deficient unit like benzothiadiazole induces charge-transfer characteristics, which is a desirable trait for donor-acceptor materials used in organic photovoltaics. rsc.org This diversification of aromatic units enables the optical absorbance of the resulting polymers to be tuned across the visible spectrum. rsc.org
The donor-acceptor (D-A) design approach is a powerful strategy for manipulating the optical and electrochemical properties of conjugated polymers. nsf.gov By coupling the electron-rich DHPP core with electron-deficient comonomers such as thieno[3,2-b]pyrrole-4,6-dione (TPD) or 3,6-bis(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (Th2DPP), D-A copolymers with tailored properties have been synthesized. nsf.gov These copolymers exhibit distinct absorbance and redox properties, demonstrating their potential in applications like electrochromics and organic solar cells. nsf.govnih.gov For example, a DHPP-alt-Th2DPP copolymer was reported as the first DHPP-based colored-to-transmissive electrochrome. nsf.gov
The ability to fine-tune these properties through modular manipulations of the peripheral functionalities on DHPP chromophores is crucial for advancing the development of materials for redox-active applications. nih.gov
Table 1: Effect of Aromatic Unit Diversification on Polymer Properties
| Aromatic Unit on DHPP | Resulting Polymer Character | Potential Application | Reference |
|---|---|---|---|
| Phenyl | Localized Excitation | Organic Electronics | rsc.org |
| Thienyl | Localized Excitation | Organic Electronics | rsc.org |
Pyrrolo[3,2-b]pyrrole Derivatives as Photoinitiators for Radical Photopolymerization
Derivatives of pyrrolo[3,2-b]pyrrole have emerged as effective photoinitiators for radical photopolymerization, a process with wide applications in coatings, adhesives, and 3D printing. researchgate.netaip.orgnih.gov These compounds can initiate the rapid polymerization of acrylate (B77674) monomers and prepolymers upon exposure to light, particularly from LED sources. aip.orgustc.edu.cn
One such derivative, 1,4-bis(4-bromophenyl)-2,5-bis(4-(trifluoromethyl)phenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole (PyBF), has been synthesized and shown to have excellent photoinitiation capabilities under visible light, specifically matching the 405 nm wavelength of common LEDs. researchgate.netresearchgate.net The introduction of trifluoromethyl (-CF3) groups on the phenyl rings of the pyrrolo[3,2-b]pyrrole core creates an acceptor-donor-acceptor (A-D-A) molecular structure which enhances its photoinitiation ability. researchgate.netaip.org PyBF can function as a one-component photoinitiator and has demonstrated high thermal stability, with a decomposition temperature above 300°C, comparable to commercial photoinitiators like TPO. researchgate.netresearchgate.net
The photoinitiation efficiency of these pyrrolo[3,2-b]pyrrole derivatives can be further improved. For instance, when used in a two-component system with amines, the gel fraction rate of polyethylene (B3416737) glycol diacrylate (PEGDA) initiated by PyBF increased significantly from 63.4% to 80.0%. aip.org Another derivative, 1,4-bis(4-bromophenyl)-2,5-bis(4-nitrophenyl)-1,4-dihydropyrrole[3,2-b]pyrrole (PyBN), exhibits wavelength-selective photoactivity. It efficiently initiates polymerization under 365 and 395 nm LEDs but shows no structural change under a 470 nm LED, a property that could be exploited in dual-wavelength additive manufacturing. nih.gov
Table 2: Performance of Pyrrolo[3,2-b]pyrrole-based Photoinitiators
| Photoinitiator | Monomer/Prepolymer | Light Source | Key Finding | Reference |
|---|---|---|---|---|
| PyBF | Acrylate prepolymer and monomer | 405 nm LED | Functions as a one-component photoinitiator with high thermal stability. | researchgate.netresearchgate.net |
| PyBF with amines | Polyethylene glycol diacrylate (PEGDA) | Not specified | Increased gel fraction rate, showing good potential as a two-component system. | aip.org |
Sensing Applications
The unique structural and photophysical properties of pyrrolo[3,2-b]pyrrole derivatives have led to their application in the development of advanced chemical sensors.
Viscosity Sensing through Molecular Rotors
Certain derivatives of pyrrolo[3,2-b]pyrrole can function as molecular rotors, which are molecules whose fluorescence properties are sensitive to the viscosity of their immediate environment. rsc.orgnih.gov This property is valuable for mapping viscosity changes in various media, including within biological cells. rsc.org
The principle behind these viscosity sensors is that the rotation of a part of the molecule is hindered in more viscous environments. This restriction of intramolecular rotation leads to an increase in fluorescence intensity. nih.govfrontiersin.org For example, a dyad molecule composed of a tetraarylpyrrolo[3,2-b]pyrrole (TAPP) unit (the donor) and a boron-dipyrromethene (BODIPY) unit (the acceptor), linked by a phenylethynyl group that allows free rotation, has been designed as a FRET-based viscosity sensor. nih.govfrontiersin.orgnih.gov In low viscosity solvents, the molecule is non-fluorescent. However, as the solvent viscosity increases, the rotation of the BODIPY moiety is restricted, causing a significant increase in fluorescence emission. nih.govfrontiersin.org This "Off-On" switching mechanism provides a clear signal for viscosity changes. nih.gov The relationship between fluorescence intensity and viscosity often follows the Förster–Hoffmann equation, allowing for quantitative measurements. nih.gov
Newer pyrrolic viscosity sensors have shown a tenfold higher fluorescence contrast compared to conventional phenolic analogues, attributed to the viscosity-sensitive rotation of the asymmetric pyrrole (B145914) group. rsc.org
Electrochemical Sensor Platforms
While direct applications of 3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole in electrochemical sensors are not extensively detailed, the broader class of pyrrole-based polymers, particularly polypyrrole (PPy), is well-established in this field. These materials are used to create sensitive and selective platforms for detecting various analytes. For instance, a composite of amino-functionalized graphene oxide and polypyrrole (AMGO/PPy) has been developed as a sensor for lead ions (Pb2+), demonstrating high sensitivity with a low limit of detection of 0.91 nM. mdpi.com
Polymers derived from thieno[3,2-b]pyrrole have also been investigated as cathode materials in potassium-ion batteries, showcasing their promising electrochemical performance. rsc.org Furthermore, a conducting polymer based on a pyrene-substituted 2,5-dithienylpyrrole has been used to create an electrochemical sensor platform for the sensitive detection of iron (III) ions. researchgate.net These examples highlight the potential of the pyrrole and pyrrolo[3,2-b]pyrrole frameworks in developing new materials for electrochemical sensing applications, where the specific properties of the core structure can be leveraged for selective analyte detection.
Resistive Memory Device Development
Derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) have been identified as promising candidates for use in organic resistive memory (ORM) devices. researchgate.net These devices are a type of non-volatile memory where the resistance of the material can be switched between high and low states by applying an external voltage.
A series of quadrupolar (A-π-D-π-A) tetra-aryl DHPP derivatives have been synthesized and studied for their memory applications. researchgate.net In these molecules, the electron-donating DHPP core is flanked by π-conjugated bridges and terminal electron-accepting groups. The choice and positioning of these terminal substituents (such as -NO2) have a significant impact on the electrical properties and memory behavior of the device. researchgate.net
For example, devices fabricated with a p-nitro (-NO2) substituted DHPP derivative exhibit permanent "Write Once Read Many" (WORM) memory characteristics. In contrast, its meta-substituted counterpart shows a behavior more akin to rewritable flash memory. researchgate.net The device with the p-nitro derivative demonstrated a significantly high ON/OFF ratio of approximately 10^4, which is attributed to the alignment of its redox energy levels with the work function of the electrodes, facilitating better charge injection. researchgate.net These findings suggest that the nature of "charge traps" within the material, which are crucial for the memory effect, can be precisely controlled by molecular design. This research opens up a pathway for developing next-generation organic memory devices based on air-stable fused pyrrole systems. researchgate.net
Intermolecular Interactions and Supramolecular Assembly
Crystal Engineering and Solid-State Organization
Crystal engineering for pyrrolo[3,2-b]pyrrole (B15495793) derivatives focuses on controlling the molecular packing in the solid state to optimize electronic communication between adjacent molecules. The planar, electron-rich pyrrolo[3,2-b]pyrrole core serves as a robust building block for creating ordered assemblies. The substituents on this core play a crucial role in directing the three-dimensional architecture.
In related tetraaryl-pyrrolo[3,2-b]pyrrole systems, X-ray diffraction studies have revealed key structural parameters that influence packing. For instance, the dihedral angles between the substituent aryl rings and the central pyrrolopyrrole core are significant. In one studied tetraarylpyrrolopyrrole, the dihedral angle between the aryl rings (originating from the aldehyde precursor) and the core was found to be 35.6 degrees, while the angle between the N-aryl rings and the core was 45.8 degrees. nih.gov These angles represent a compromise between extended π-conjugation, which favors planarity, and the minimization of steric strain. Similarly, for an isoDPP (pyrrolo[3,2-b]pyrrole-1,4-dione) derivative, the dihedral angle between the thienyl groups and the isoDPP core was 14.1°, while the angle with the N-phenyl group was a much larger 76.6°, effectively preventing π-stacking involving the N-phenyl groups. rsc.org
The solid-state organization is thus a direct consequence of the interplay between the planar core's tendency to form ordered stacks and the steric and electronic influences of its substituents. For 3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole, the bulky tert-butyl groups are the primary directors of the crystal packing.
| Compound Class | Substituent | Dihedral Angle (°) vs. Core | Reference |
| Tetraaryl-pyrrolo[3,2-b]pyrrole | C-Aryl Ring | 35.6 | nih.gov |
| Tetraaryl-pyrrolo[3,2-b]pyrrole | N-Aryl Ring | 45.8 | nih.gov |
| Thienyl-isoDPP | C-Thienyl Ring | 14.1 | rsc.org |
| Thienyl-isoDPP | N-Phenyl Ring | 76.6 | rsc.org |
π-π Stacking Interactions and Hydrogen Bonding Networks
The supramolecular architecture of pyrrolo[3,2-b]pyrrole derivatives is heavily influenced by π-π stacking and hydrogen bonding. The extended aromatic system of the core is conducive to π-π stacking, an interaction vital for charge transport in organic semiconductors. rsc.org The efficiency of this charge transport is highly dependent on the distance and orientation between the stacked rings. rsc.org
In many diketopyrrolopyrrole (DPP) and related structures, strong π-π interactions are observed, with intermolecular distances in the range of 3.30–3.40 Å. rsc.org These interactions facilitate the formation of well-ordered crystalline domains that are essential for high charge carrier mobility. rsc.org
Furthermore, the pyrrolo[3,2-b]pyrrole core contains two N-H groups, which can act as hydrogen bond donors. wikipedia.org These groups can form intermolecular hydrogen bonds with suitable acceptors, such as the nitrogen or oxygen atoms of adjacent molecules. mdpi.comdntb.gov.ua In many pyrrolopyrrole pigments, extensive two-dimensional networks are formed through N-H···O or N-H···N hydrogen bonds, which rigidly hold the molecules in a planar arrangement, thereby enhancing π-π overlap. rsc.orgresearchgate.net This combination of hydrogen bonding and π-π stacking is a powerful tool for tuning the aggregation and electronic properties of these materials. rsc.org The pyrrole (B145914) ring itself can also act as a hydrogen-bond acceptor, interacting with donor groups like alcohols. researchgate.net
Influence of Steric Hindrance on Molecular Packing and Device Performance
The tert-butyl groups in this compound introduce significant steric hindrance, which profoundly impacts molecular packing. rsc.org Unlike planar substituents that can be easily incorporated into a co-planar structure, the bulky, three-dimensional nature of tert-butyl groups can prevent the close face-to-face arrangement required for strong π-π stacking.
This steric congestion can lead to a more twisted molecular conformation, which disrupts the planarity of the conjugated backbone and can decrease the efficiency of intermolecular charge transport. acs.org Studies on related tetraaryl-pyrrolo[3,2-b]pyrroles have shown that large substituents adjacent to the site of potential C-C bond formation can completely alter reaction pathways due to steric hindrance, leading to unexpected molecular geometries. semanticscholar.org
However, steric hindrance is not always detrimental to device performance. The introduction of bulky side chains, such as the 2-octyldodecyl groups in some DPP polymers, can control the molecular packing orientation relative to a substrate. nih.govresearchgate.net This can force a transition from a less favorable "face-on" orientation to a more desirable "edge-on" orientation, where charge transport between molecules is more efficient in the plane of the device. nih.gov Therefore, the steric bulk of the tert-butyl groups in this compound is a critical design element that modulates the balance between solubility, processability, and the precise solid-state packing required for optimal performance in electronic devices. nih.gov
Conclusion and Future Research Directions
Current Achievements and Remaining Challenges in Pyrrolo[3,2-b]pyrrole (B15495793) Research
Achievements:
The development of efficient synthetic methodologies, such as multicomponent reactions catalyzed by iron(III) perchlorate (B79767), has been a major achievement, allowing for the straightforward, gram-scale synthesis of various 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. rsc.orgnih.gov This accessibility has enabled the creation of a vast library of derivatives with tunable photophysical and electronic properties. nih.gov Key achievements in the application of these materials include:
Organic Electronics: Pyrrolo[3,2-b]pyrrole derivatives have been successfully employed as electron-donor moieties in functional dyes and semiconductors. researchgate.net Quinoidal compounds based on this core have demonstrated exceptional performance as n-channel organic semiconductors in field-effect transistors (OFETs), with some devices showing high electron mobilities. acs.orgresearchgate.net Copolymers incorporating thieno[3,2-b]pyrrole have also shown promise in p-channel OFETs, achieving respectable hole mobility. nih.gov
Optoelectronics and Photonics: These compounds are known for their strong fluorescence, often with high quantum yields, and significant Stokes shifts. rsc.orgnih.gov Researchers have developed derivatives exhibiting aggregation-induced emission (AIE) and large two-photon absorption (2PA) cross-sections, making them suitable for applications like organic light-emitting diodes (OLEDs) and advanced optical materials. researchgate.netnih.gov For instance, a red fluorophore based on this scaffold used in a solution-processed OLED achieved an external quantum efficiency of up to 3.4%. researchgate.net
π-Extended Systems: The pyrrolo[3,2-b]pyrrole core has served as an excellent platform for building complex, π-extended systems, including ladder-type heteroacenes with up to 14 conjugated rings. nih.gov
Remaining Challenges:
Despite these successes, several challenges persist. The synthesis of certain substituted pyrrole (B145914) systems remains difficult, hindering access to a broader range of functional materials. chim.it While progress has been made, n-type organic semiconductors based on this scaffold still generally lag behind their p-type counterparts in performance and stability. researchgate.net Furthermore, achieving precise control over the solid-state packing and morphology of these materials to optimize charge transport and device performance remains a significant hurdle. For many applications, long-term operational stability under ambient conditions is another critical challenge that needs to be addressed through molecular design and device engineering.
Emerging Avenues for Further Development in Organic Electronics and Photonics
The unique electronic and photophysical properties of the pyrrolo[3,2-b]pyrrole core open up several exciting avenues for future development.
High-Performance OFETs: There is considerable potential in designing new pyrrolo[3,2-b]pyrrole-based quinoidal molecules to push the boundaries of n-channel semiconductor performance. acs.org A key goal is to enhance mobility and improve air stability, which could be achieved by introducing specific electron-withdrawing groups and optimizing molecular packing through side-chain engineering.
Organic Solar Cells (OSCs): The highly electron-rich nature of the pyrrolo[3,2-b]pyrrole nucleus makes it an ideal donor component in acceptor-donor-acceptor (A-D-A) type small molecules for bulk heterojunction OSCs. researchgate.net Future work could focus on tuning the energy levels (HOMO/LUMO) of these molecules to better match with novel non-fullerene acceptors, aiming to enhance power conversion efficiencies. For example, derivatives have already achieved open-circuit voltages of 0.99 V in solar cell applications. researchgate.net
Advanced Optical Materials: The strong two-photon absorption properties of quadrupolar pyrrolo[3,2-b]pyrrole derivatives can be further exploited. nih.gov Research into expanding the π-conjugation and incorporating strong donor/acceptor groups could lead to materials with even larger 2PA cross-sections, finding use in applications like optical power limiting, two-photon microscopy, and photodynamic therapy. nih.govnih.gov
Near-Infrared (NIR) Emitters and Sensors: By extending the conjugation or through specific chemical modifications, it is possible to shift the absorption and emission of these dyes into the NIR region. researchgate.netrsc.org This opens doors for their use in bioimaging, where NIR light offers deeper tissue penetration, and in developing NIR OLEDs for telecommunications and night-vision displays.
| Application Area | Key Property | Potential Advancement |
| OFETs | High Charge Carrier Mobility | Development of air-stable, high-mobility n-channel and ambipolar materials. |
| OSCs | Tunable Energy Levels | Design of donor molecules with optimized HOMO/LUMO levels for efficient charge separation. |
| OLEDs | High Fluorescence Quantum Yield | Creation of stable, efficient deep-blue and NIR emitters for displays and lighting. |
| Photonics | Large 2PA Cross-Section | Materials for 3D microfabrication, optical data storage, and bioimaging. |
Potential for Novel Functional Material Design and Synthetic Innovation
The future of 3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole and its analogs lies in creative molecular design and innovative synthetic strategies.
Polymer Chemistry: A significant area for development is the incorporation of the pyrrolo[3,2-b]pyrrole monomer into conjugated polymers. Diversifying the aromatic units attached to the core, such as moving from phenyl to thienyl or benzothiadiazole units, allows for precise tuning of the polymer's optoelectronic properties, including its absorption spectrum and charge-transfer characteristics. rsc.org This "monomer toolbox" approach is crucial for creating bespoke materials for specific electronic and optical devices. rsc.org
Supramolecular Chemistry and Self-Assembly: The planar, aromatic nature of the pyrrolo[3,2-b]pyrrole core makes it an excellent candidate for designing molecules that undergo predictable self-assembly. By attaching specific functional groups, it may be possible to control the formation of highly ordered nanostructures, such as nanowires or thin films, which are essential for optimizing performance in electronic devices.
Synthetic Innovation: While multicomponent reactions have been successful, there is a continuous need for new synthetic methods that offer greater control and versatility. nih.gov This includes developing regioselective functionalization techniques to introduce different substituents at specific positions on the pyrrole rings. Such methods would unlock access to more complex and precisely tailored molecular architectures, including asymmetric molecules and block copolymers, that are currently difficult to synthesize. chim.it The development of novel catalysts and reaction conditions could further expand the scope of accessible derivatives, leading to materials with unprecedented properties. rsc.org
Q & A
What synthetic methodologies are most effective for preparing 3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole, and how are its structural properties characterized?
Answer:
A two-step synthesis route is commonly employed, involving boron/nitrogen doping to stabilize the ladder-type pyrrolo[3,2-b]pyrrole core. The first step typically forms the diphenylpyrrolo[3,2-b]pyrrole backbone, followed by tert-butyl substitution. Characterization includes nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and cyclic voltammetry (CV) to confirm structure and electronic properties. Electrochemical studies reveal a HOMO energy level of approximately −5.35 eV, indicating high electron richness despite the presence of B–N dative bonds .
How do the electronic properties of this compound influence its application in organic photovoltaics?
Answer:
The compound’s HOMO energy level (−5.35 eV) aligns well with common acceptor materials (e.g., PCBM), facilitating efficient hole transport in donor-acceptor (D-A) polymers. Its strong absorption in the orange-to-red spectrum (λmax ~500–650 nm) and high fluorescence quantum yield make it suitable for light-harvesting layers. Time-dependent density functional theory (TD-DFT) calculations corroborate experimental absorption spectra and two-photon absorption (2PA) cross-sections, enabling rational design of optoelectronic materials .
What strategies optimize the performance of this compound-based polymers in organic solar cells?
Answer:
Key strategies include:
- Side-chain engineering : Introducing alkoxy or alkyl side chains (e.g., in D-A polymers) improves solubility and film morphology, reducing charge recombination .
- Direct (hetero)arylation polymerization (DHAP) : This method minimizes defects in polymer backbones, enhancing charge mobility. For example, Pd(OAc)₂/PCy₃·HBF₄ catalysts yield high-molecular-weight polymers with regioregularity .
- Blending with non-fullerene acceptors : Pairing with fused-ring electron acceptors (FREAs) boosts open-circuit voltage (Voc) and power conversion efficiency (PCE) up to 9.7% in Sb₂(S,Se)₃ solar cells .
How do theoretical calculations (e.g., TD-DFT) resolve discrepancies between experimental and predicted optoelectronic properties?
Answer:
TD-DFT calculations model excited-state transitions and 2PA cross-sections, providing insights into charge-transfer dynamics. For instance, calculations accurately reproduce bathochromic shifts in absorption spectra caused by extended π-conjugation. Discrepancies in emission efficiency are often attributed to aggregation-induced quenching, which can be mitigated by introducing bulky tert-butyl groups to reduce intermolecular interactions .
What challenges arise in synthesizing pyrrolo[3,2-b]pyrrole derivatives, and how are they addressed?
Answer:
- Intermediate instability : Alkyl azido-acrylates, key intermediates for fused heterocycles, require low-temperature handling to prevent premature cyclization .
- β-position reactivity in thiophene derivatives : Blocking β-sites via alkylation or using electron-withdrawing substituents stabilizes intermediates during Fischer carbene synthesis .
- Regioselectivity in DHAP : Catalyst systems like Pd(OAc)₂/PCy₃·HBF₄ ensure selective C–H activation, minimizing cross-talk between donor and acceptor units .
How does structural modification of the pyrrolo[3,2-b]pyrrole core enhance charge transport in organic field-effect transistors (OFETs)?
Answer:
- Extended π-conjugation : Ladder-type structures reduce reorganization energy, improving field-effect mobility (μ > 0.1 cm²/V·s) .
- N-acylation : Stabilizes HOMO levels and reduces energetic disorder, enhancing on/off current ratios (>10⁴) in OFETs .
- Doping with electron-deficient units : Incorporating thieno[3,4-c]pyrrole-4,6-dione acceptors balances charge transport and optical bandgaps .
What role does this compound play in nonlinear optical (NLO) materials?
Answer:
The compound’s strong quadrupolar donor-acceptor-donor (D-A-D) configuration and planarized core enable large 2PA cross-sections (~500 GM at 740 nm). Ligand derivatives (e.g., carboxyl-functionalized analogs) serve as precursors for metal-organic frameworks (MOFs) with third-order NLO responses, useful in photonic devices .
How are interfacial interactions between this compound and perovskite layers optimized in solar cells?
Answer:
- Passivation via Lewis base interactions : The pyrrolo[3,2-b]pyrrole core binds undercoordinated Pb²⁺ or Sb³⁺ sites at perovskite interfaces, reducing trap states .
- X-ray photoelectron spectroscopy (XPS) : Confirms ligand anchoring via shifts in N 1s and S 2p binding energies, correlating with improved Voc and fill factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
